Butetamate Butetamate Butetamate is an alkylbenzene.
Brand Name: Vulcanchem
CAS No.: 14007-64-8
VCID: VC20987938
InChI: InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
SMILES: CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

Butetamate

CAS No.: 14007-64-8

Cat. No.: VC20987938

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

* For research use only. Not for human or veterinary use.

Butetamate - 14007-64-8

Specification

CAS No. 14007-64-8
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name 2-(diethylamino)ethyl 2-phenylbutanoate
Standard InChI InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Standard InChI Key CKWHSYRZDLWQFV-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Introduction

Chemical Structure and Properties

Basic Information

Butetamate has the molecular formula C₁₆H₂₅NO₂ with a molecular weight of 263.37 g/mol . The compound is classified as an alkylbenzene according to chemical taxonomy . Its structural characteristics contribute significantly to its pharmacological activity and metabolism patterns.

Physical Properties

The topological polar surface area of butetamate is approximately 29.5 Ų . This property influences the compound's ability to permeate cell membranes and interact with biological targets. The physical characteristics of butetamate facilitate its absorption and distribution within the body, contributing to its therapeutic effects.

Chemical Structure

Butetamate is chemically identified as 2-(diethylamino)ethyl 2-phenylbutanoate . Its structure consists of a phenyl ring attached to a butanoate group, with an ester linkage to a diethylaminoethyl moiety. This specific arrangement creates a molecule with both lipophilic and hydrophilic regions, affecting its pharmacokinetic profile and interaction with biological receptors.

Nomenclature and Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for butetamate is 2-(diethylamino)ethyl 2-phenylbutanoate . This standardized naming convention allows for precise identification of the compound across scientific literature and chemical databases.

Chemical Identifiers

Butetamate is registered with various identifiers in chemical and pharmaceutical databases:

  • CAS Registry Number: 14007-64-8

  • PubChem CID: 27368

  • InChI: InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3

  • InChIKey: CKWHSYRZDLWQFV-UHFFFAOYSA-N

  • European Community (EC) Number: 237-817-9

Synonyms

The compound is known by several synonyms in scientific and pharmaceutical contexts:

  • Butethamate

  • 2-(Diethylamino)ethyl 2-phenylbutyrate

  • Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester

  • HH-105

Pharmacokinetics and Metabolism

Metabolites

Research indicates that butetamate undergoes metabolism in the body, producing two primary metabolites:

  • 2-phenylbutyric acid (2-PBA)

  • Dietylamino-ethoxyethanol

These metabolites have been studied to better understand the pharmacokinetic parameters and biological activity of butetamate. The presence and concentration of these metabolites in plasma can be measured to determine the absorption, distribution, and elimination patterns of the parent compound.

Pharmacokinetic Parameters

The pharmacokinetic assessment of butetamate includes several key parameters that describe its behavior in the body:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (tmax)

  • 50% of the maximum plasma concentration (Cmax50%)

  • Area under the curve (AUC)

These parameters allow researchers and clinicians to understand how butetamate is processed by the body, including its absorption rate, distribution pattern, and elimination timeline.

Pharmacological Effects and Mechanism of Action

Antitussive Activity

Butetamate functions primarily as a non-narcotic antitussive agent for the suppression of cough. It can be administered in its base form or as a salt, such as butetamate citrate . The compound works by modulating the cough reflex pathway, reducing the sensitivity to cough-inducing stimuli.

Clinical Studies and Efficacy

Comparative Clinical Trials

A significant randomized, placebo-controlled, six-way crossover study evaluated the effects of butetamate at multiple doses (22.5 mg, 45.0 mg, 67.5 mg, and 90.0 mg) compared to dextromethorphan (30 mg) and placebo on capsaicin-induced cough in healthy volunteers . This study design allowed for a comprehensive comparison of different treatment options and dosing regimens.

Efficacy Results

The primary endpoint in this clinical trial was the area under the curve (AUC) of log10 C5 from pre-dose to 12 hours after dosing . C5 represents the concentration of capsaicin required to induce five coughs, with higher values indicating reduced cough sensitivity. The results are summarized in the following table:

TreatmentGeometric least square mean AUC(0,12 h) of log10 C5Treatment/placebo ratioTwo-sided 95% CIP value
Dextromethorphan 30 mg21.451.061.02, 1.110.011
Butetamate 22.5 mg19.830.960.90, 1.020.171
Butetamate 45.0 mg21.231.050.99, 1.100.095
Butetamate 67.5 mg21.271.020.98, 1.070.322
Butetamate 90.0 mg21.231.020.98, 1.060.265
Placebo20.18---

This data illustrates that dextromethorphan 30 mg demonstrated statistically significant efficacy compared to placebo (p = 0.011), while none of the butetamate doses reached statistical significance in the primary endpoint analysis .

Pharmacodynamic Results

The pharmacodynamic parameters revealed modest increases in efficacy (Emax) as the dose of butetamate increased:

  • Log10 C2 Emax ranged from 1.4 (22.5 mg butetamate) to 1.5 (90 mg butetamate)

  • Log10 C5 Emax ranged from 2.0 (22.5 mg butetamate) to 2.1 (90 mg butetamate)

  • Median tEmax for both log10 C2 and log10 C5 occurred at 4 hours for all doses of butetamate

For comparison, the 30 mg dextromethorphan dose resulted in a mean log10 C2 Emax of 1.6 and mean log10 C5 Emax of 2.1, with median tEmax occurring at 6 hours for log10 C2 and 4 hours for log10 C5 .

Formulations

Butetamate Citrate

Butetamate is also available as a citrate salt, known as butetamate citrate. This salt form has the molecular formula C18H29NO3 and a molecular weight of 307.4278 . Its chemical name is diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate . The citrate salt formulation may offer advantages in terms of stability, solubility, or other pharmaceutical properties compared to the base compound.

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